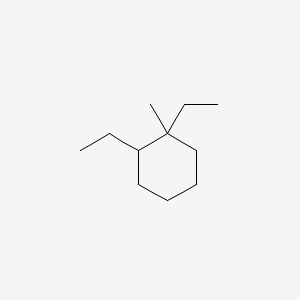
1,2-Diethyl-1-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by a cyclohexane ring with two ethyl groups and one methyl group attached to it. It is typically a colorless liquid and is known for its chemical stability and low volatility .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the reaction of cyclohexane with ethyl chloride and methyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding aromatic compounds. This process typically uses a metal catalyst such as palladium or platinum supported on carbon. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the target compound .
化学反应分析
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light, heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学研究应用
1,2-Diethyl-1-methylcyclohexane has various applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis due to its chemical stability and low volatility.
Biology: This compound is used in studies involving the metabolism and biotransformation of cycloalkanes in biological systems.
Medicine: Research on its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic processes. The specific pathways and molecular targets depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .
相似化合物的比较
1,2-Diethyl-1-methylcyclohexane can be compared with other similar compounds, such as:
1,2-Dimethylcyclohexane: Similar in structure but with two methyl groups instead of ethyl groups.
1,2-Diethylcyclohexane: Lacks the additional methyl group present in this compound.
1,1-Diethylcyclohexane: Both ethyl groups are attached to the same carbon atom, differing in the position of substitution.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity compared to other disubstituted cyclohexanes .
属性
CAS 编号 |
82162-00-3 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC 名称 |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
InChI 键 |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCCC1(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


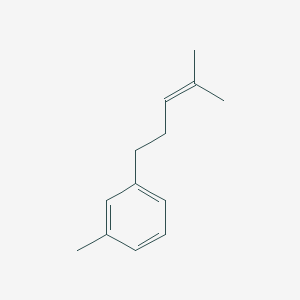


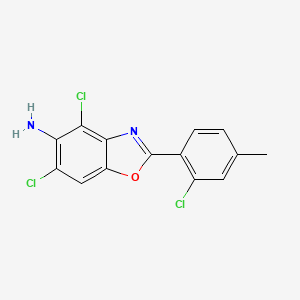
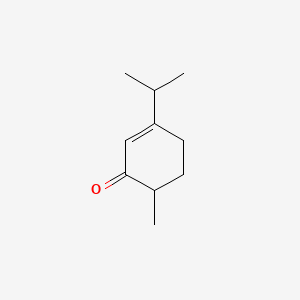
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)
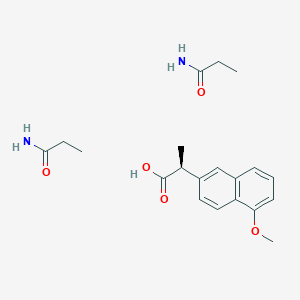

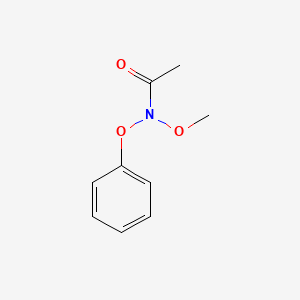
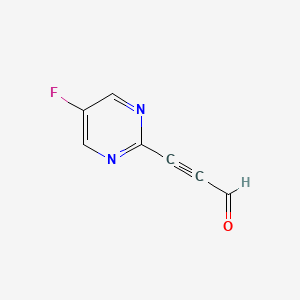
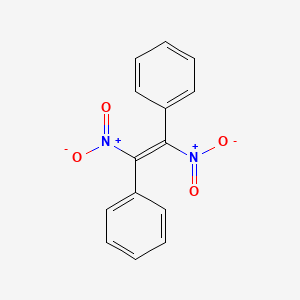
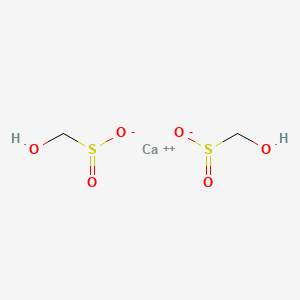
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)

